molecular formula C12H17N2NaO3 B14455622 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt CAS No. 73681-10-4

5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt

Cat. No.: B14455622
CAS No.: 73681-10-4
M. Wt: 260.26 g/mol
InChI Key: QIMDLCNWZCSJRV-UHFFFAOYSA-M
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Description

5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is a derivative of barbituric acid. This compound is known for its central nervous system depressant properties, which makes it useful in various medical applications, particularly as a sedative and anesthetic . It is a member of the barbiturate family, which has been widely studied for its pharmacological effects.

Preparation Methods

The synthesis of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves the reaction of barbituric acid with isobutyl and methylallyl groups. The synthetic route typically includes the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neuronal membranes . This results in the inhibition of neuronal activity, producing sedative and anesthetic effects.

Comparison with Similar Compounds

5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is similar to other barbiturates such as phenobarbital and butalbital . it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. For example:

These compounds share a common barbituric acid core but differ in their side chains, leading to variations in their pharmacokinetics and therapeutic uses.

Properties

CAS No.

73681-10-4

Molecular Formula

C12H17N2NaO3

Molecular Weight

260.26 g/mol

IUPAC Name

sodium;5-but-3-en-2-yl-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C12H18N2O3.Na/c1-5-8(4)12(6-7(2)3)9(15)13-11(17)14-10(12)16;/h5,7-8H,1,6H2,2-4H3,(H2,13,14,15,16,17);/q;+1/p-1

InChI Key

QIMDLCNWZCSJRV-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)[N-]C1=O)C(C)C=C.[Na+]

Origin of Product

United States

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